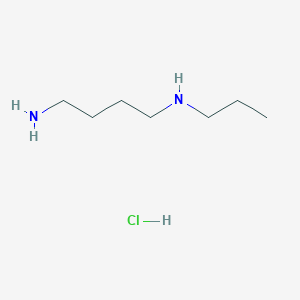

(4-Aminobutyl)(propyl)amine hydrochloride

Description

Significance of Polyamines in Biological Research

Polyamines, including spermidine (B129725), spermine (B22157), and putrescine, are polycationic molecules that are essential for cellular function and are found in all living cells. mdpi.comnih.govfrontiersin.org Their positive charge at physiological pH allows them to interact with negatively charged molecules such as DNA, RNA, and proteins. This interaction is fundamental to their diverse roles in cellular processes. researchgate.net

Researchers are actively investigating the multifaceted functions of polyamines, which include:

Cell Growth and Proliferation: Polyamines are indispensable for normal cell growth, differentiation, and division. mdpi.comportlandpress.com High levels of polyamines are often associated with tissues that have high rates of cell proliferation, such as in cancer. nih.govphysiology.org

Gene Regulation: By binding to nucleic acids, polyamines can stabilize DNA and RNA structures and influence gene expression. mdpi.comresearchgate.net

Protein Synthesis: Polyamines are involved in the process of translation, which is the synthesis of proteins from an RNA template. mdpi.com

Autophagy: Spermidine, in particular, is a known inducer of autophagy, a cellular process responsible for the removal of damaged cellular components. mylandsupplement.comchenlangbio.com This mechanism is a key focus in aging research, as autophagy is linked to cellular rejuvenation and longevity. mylandsupplement.commdpi.com

Stress Response: Polyamines play a role in protecting cells from various environmental stresses. mdpi.com

The tight regulation of polyamine levels is critical for maintaining cellular homeostasis. nih.gov Dysregulation of polyamine metabolism has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them important targets for therapeutic research. physiology.orgmdpi.com

Chemical Structure and Classification of N-(3-Aminopropyl)butane-1,4-diamine (Spermidine) Hydrochloride

N-(3-Aminopropyl)butane-1,4-diamine, or spermidine, is classified as a polyamine. wikipedia.org Its chemical structure consists of a central secondary amine group and two primary amine groups linked by propyl and butyl chains. The hydrochloride salt, N-(3-Aminopropyl)butane-1,4-diamine hydrochloride, is formed by the reaction of spermidine with hydrochloric acid.

Below is a data table detailing the chemical properties of spermidine and its trihydrochloride salt.

| Property | Spermidine | Spermidine Trihydrochloride |

| IUPAC Name | N'-(3-aminopropyl)butane-1,4-diamine | trihydrogen (4-aminobutyl)(3-aminopropyl)amine trichloride |

| Molecular Formula | C7H19N3 | C7H22Cl3N3 |

| Molecular Weight | 145.25 g/mol | 254.63 g/mol |

| CAS Number | 124-20-9 | 334-50-9 |

| Appearance | - | White Crystalline Powder |

Data sourced from multiple references. wikipedia.orgxahealthway.comthermofisher.comisotope.comalfa-chemical.com

Spermidine is biosynthesized in cells from putrescine and is a precursor to the larger polyamine, spermine. wikipedia.org The chemical structure of spermidine allows it to be a versatile molecule in biological systems, capable of interacting with a wide range of cellular components. Its hydrochloride form is a stable and water-soluble salt, which is a common form used in research settings. mylandsupplement.commpbio.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-propylbutane-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.ClH/c1-2-6-9-7-4-3-5-8;/h9H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHDKRRKVIODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Spermidine (B129725) and its Analogues

The synthesis of unsymmetrical polyamines like (4-Aminobutyl)(propyl)amine, an analogue of the natural polyamine spermidine, requires strategic, multi-step approaches to ensure regioselectivity and avoid mixtures of products. nih.govwikipedia.org

Multi-Step Organic Synthesis Approaches

The construction of the (4-Aminobutyl)(propyl)amine backbone typically begins with a readily available diamine, such as putrescine (1,4-diaminobutane). mdpi.comwikipedia.org A common and effective strategy involves the mono-protection of one of the primary amino groups of the diamine, followed by alkylation of the remaining free amino group, and concluding with the removal of the protecting group. nih.gov

A representative synthetic pathway can be outlined as follows:

Mono-protection of a diamine: Starting with a symmetrical diamine like 1,4-diaminobutane (B46682), one of the primary amine functionalities is selectively protected. This step is crucial to prevent di-alkylation in the subsequent step. sigmaaldrich.com

N-Alkylation: The resulting mono-protected diamine is then reacted with a propylating agent, such as 1-bromopropane (B46711) or propanal (via reductive amination), to introduce the propyl group onto the unprotected nitrogen. wikipedia.orgrsc.org

Deprotection: The protecting group is removed from the terminal amine, yielding the free base of (4-Aminobutyl)(propyl)amine.

Salt Formation: The final product is converted to its hydrochloride salt to improve stability and handling. youtube.comnih.gov

Reductive amination is another powerful technique used in these syntheses. masterorganicchemistry.com This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov For instance, mono-protected 1,4-diaminobutane can be reacted with propanal in the presence of a selective reducing agent to yield the N-propylated intermediate. organic-chemistry.org

Reagents and Conditions in Amine Synthesis

The choice of reagents and reaction conditions is pivotal for the successful synthesis of polyamine analogues.

Alkylation: Direct N-alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. nih.govwikipedia.org This reaction is often performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct. sciencemadness.org Solvents like acetonitrile (B52724) or DMF are commonly used. sciencemadness.org However, a significant challenge in polyamine synthesis is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines or quaternary ammonium (B1175870) salts. wikipedia.orgsciencemadness.org

Reductive Amination: This method offers greater control and is often preferred for synthesizing secondary amines. masterorganicchemistry.com The reaction is typically carried out in two steps within a single pot: imine formation followed by reduction. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the starting aldehyde or ketone but will readily reduce the intermediate iminium ion. masterorganicchemistry.com This selectivity avoids the need for isolating the unstable imine intermediate. masterorganicchemistry.com

| Reaction Type | Common Reagents | Typical Conditions | Key Considerations |

| N-Alkylation | Alkyl halides (e.g., 1-bromopropane), Base (K₂CO₃, Et₃N) | Acetonitrile or DMF, Room temperature to reflux | Risk of overalkylation; requires careful control of stoichiometry. wikipedia.orgsciencemadness.org |

| Reductive Amination | Aldehyde (e.g., propanal), Reducing agent (NaBH₃CN, NaBH(OAc)₃), Lewis acid (Ti(OiPr)₄) | Methanol or Dichloromethane, pH control often necessary | Highly selective for secondary amine formation; avoids overalkylation. masterorganicchemistry.comorganic-chemistry.org |

Protection and Deprotection Strategies of Amine Functionalities

Given the multiple reactive amine groups in polyamine precursors, the use of protecting groups is essential for regioselective synthesis. uniurb.it The choice of protecting group is dictated by its stability under the conditions of subsequent reactions and the mildness of its removal. masterorganicchemistry.com

Commonly used amine protecting groups in polyamine synthesis include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of conditions and its straightforward removal. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane or dichloromethane. fishersci.co.ukmasterorganicchemistry.com

Carboxybenzyl (Cbz or Z): The Cbz group is another prevalent protecting group, installed using benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.commasterorganicchemistry.com Its key advantage is its removal under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C), which is orthogonal to the acid-labile Boc group. masterorganicchemistry.comorganic-chemistry.org

The concept of "orthogonal protection" is critical in complex syntheses, allowing for the selective deprotection of one amine group while others remain protected. uniurb.itmasterorganicchemistry.com For example, a molecule could have one amine protected with a Boc group and another with a Cbz group. The Cbz group can be removed by hydrogenation without affecting the Boc group, and subsequently, the Boc group can be removed with acid. masterorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). fishersci.co.ukmasterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C). masterorganicchemistry.comorganic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine). masterorganicchemistry.com |

| Trifluoroacetyl | TFA | Ethyl trifluoroacetate | Basic hydrolysis (e.g., NaOH). nih.gov |

Formation of Hydrochloride Salts in Synthesis

Amines are often converted to their hydrochloride salts as the final step in a synthetic sequence. youtube.com This transformation serves several important purposes:

Purification: Amine hydrochloride salts are typically crystalline solids that are readily purified by recrystallization from solvents in which the free base may be a liquid or oil. nih.gov The salt can often be precipitated from an organic solution (e.g., ethanol, dioxane, or diethyl ether) by the addition of a solution of HCl. researchgate.net

Stability and Handling: Salts are generally more stable and less susceptible to atmospheric oxidation and degradation than the corresponding free amines. youtube.com Their solid, non-volatile nature also makes them easier and safer to handle and store.

Solubility: The ionic nature of hydrochloride salts renders them soluble in aqueous solutions, which can be advantageous for certain applications. ualberta.ca

The formation process involves dissolving the purified free amine in a suitable organic solvent and adding a stoichiometric amount of hydrochloric acid, either as a gas or dissolved in a solvent like ethanol, dioxane, or ether. researchgate.net The resulting salt often precipitates out of the solution and can be collected by filtration. researchgate.net

Derivatization Strategies of Spermidine and Related Polyamine Scaffolds

The polyamine backbone of spermidine and its analogues is a versatile scaffold for chemical modification. Derivatization, particularly at the nitrogen atoms, allows for the synthesis of a wide range of compounds with tailored properties. nih.gov

Acyl Derivatization and Amide Coupling Reactions

Acylation, the process of introducing an acyl group (R-C=O), is a fundamental transformation for modifying polyamines. nih.gov This results in the formation of an amide bond, a key structural motif in many biologically active molecules. luxembourg-bio.com

The synthesis of N-acylspermidine derivatives is a common strategy in drug discovery. researchgate.netnih.gov Amide coupling reactions typically involve activating a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com A variety of coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.comresearchgate.net

Common amide coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to activate carboxylic acids. hepatochem.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are effective for forming amide bonds. mdpi.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times.

The reaction involves the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate which is then attacked by the amine to form the amide bond. hepatochem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and reduce racemization when chiral amino acids are used. hepatochem.com

Selective acylation of polyamines, which possess multiple amine groups of similar reactivity, presents a significant challenge. nih.govacs.org This often requires the use of protecting group strategies, similar to those employed in their synthesis, to ensure that acylation occurs at the desired nitrogen atom. nih.gov For example, to acylate the secondary amine of a spermidine analogue, the two primary amines would first be protected. Following the amide coupling reaction, the protecting groups are removed to yield the selectively N-acylated product. nih.gov

Alkylation Reactions

Alkylation of amines is a fundamental method for the synthesis of more substituted amines. In the context of (4-Aminobutyl)(propyl)amine, also known as N-propyl-1,4-butanediamine, alkylation reactions are central to its synthesis, typically starting from 1,4-butanediamine.

The direct N-alkylation of 1,4-butanediamine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) represents a straightforward approach. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

A significant challenge in this direct approach is controlling the degree of alkylation. Since the starting material, 1,4-butanediamine, has two primary amine groups, and the product, N-propyl-1,4-butanediamine, contains both a primary and a less reactive secondary amine, a mixture of products can be formed. This includes the desired mono-propylated product, the di-propylated product (N,N'-dipropyl-1,4-butanediamine), and potentially quaternary ammonium salts from over-alkylation. To favor mono-alkylation, a large excess of the diamine relative to the alkylating agent is typically used.

A more controlled synthesis involves the use of protecting groups. For instance, one of the primary amines of 1,4-butanediamine can be selectively protected (e.g., as a benzamide (B126) or a carbamate), followed by alkylation of the remaining free amine with a propyl halide. The final step would be the deprotection of the protected amine group to yield the desired product.

Table 1: Alkylation Approach for Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Key Considerations | Product |

|---|---|---|---|---|

| 1,4-Butanediamine | 1-Bromopropane | Direct N-Alkylation (SN2) | Use large excess of diamine to minimize over-alkylation. | (4-Aminobutyl)(propyl)amine |

Guanidination of Amine Moieties

Guanidination is the process of converting an amine group into a guanidine (B92328) group. This transformation is significant in medicinal chemistry as the guanidinium (B1211019) group is protonated at physiological pH and can participate in hydrogen bonding interactions with biological targets. The (4-Aminobutyl)(propyl)amine molecule possesses two amine functionalities—one primary and one secondary—both of which are susceptible to guanidination.

The primary amine is generally more reactive and less sterically hindered than the secondary amine, making it the more likely site of reaction under controlled conditions. Common guanidinylating agents include 1H-pyrazole-1-carboxamidine hydrochloride, S-methylisothiourea, or N,N'-di-Boc-N''-triflylguanidine. The reaction typically involves the nucleophilic attack of the amine onto the electrophilic carbon of the guanidinylating agent.

For example, reacting (4-Aminobutyl)(propyl)amine with a suitable guanidinylating agent would likely yield N-(4-(propylamino)butyl)guanidine. Research on related polyamines, such as the synthesis of N,N′,N″-Tris(3-dimethylaminopropyl)guanidine, demonstrates the feasibility of this transformation on molecules with multiple amine sites. researchgate.net Similarly, the synthesis of natural products like (+)-(R)-Tiruchanduramine involves the introduction of a guanidine group onto an aminobutyl moiety, further supporting this chemical pathway. strath.ac.uk A patent has also described the reaction of n-propylamine with nitroguanidine (B56551) to form a propyl-substituted nitroguanidine, highlighting the reactivity of the propylamino group itself toward guanidinylating agents. google.com

Table 2: Guanidination of (4-Aminobutyl)(propyl)amine

| Amine Substrate | Guanidinylating Agent | Expected Major Product |

|---|---|---|

| (4-Aminobutyl)(propyl)amine | 1H-Pyrazole-1-carboxamidine | N-(4-(Propylamino)butyl)guanidine |

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.orgorganicreactions.org It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the over-alkylation problems associated with direct alkylation. masterorganicchemistry.com

The synthesis of (4-Aminobutyl)(propyl)amine can be effectively achieved through several reductive amination strategies:

Reaction of a Protected 4-Aminobutanal (B194337) with Propylamine (B44156): A common route involves using a derivative of 4-aminobutanal where the amine is protected (e.g., as N-Boc-4-aminobutanal). This aldehyde reacts with propylamine to form an imine, which is then reduced. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the imine in the presence of the aldehyde. commonorganicchemistry.comnih.gov A final deprotection step yields the target diamine.

Reaction of Propanal with Mono-protected 1,4-Butanediamine: Alternatively, a mono-protected version of 1,4-butanediamine can be reacted with propanal. The free primary amine reacts with the aldehyde to form the imine, which is subsequently reduced. This approach also requires a final deprotection step to liberate the second primary amine.

Biocatalytic approaches using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) also represent a green chemistry alternative. wikipedia.org Studies have shown that these enzymes can catalyze the reductive amination of various carbonyls with amines, including n-propylamine, often with high selectivity. nih.govresearchgate.net

Table 3: Reductive Amination Pathways

| Carbonyl Compound | Amine Compound | Reducing Agent | Key Steps |

|---|---|---|---|

| N-Boc-4-aminobutanal | Propylamine | NaBH(OAc)₃ | Imine formation, reduction, Boc deprotection. |

| Propanal | N-Boc-1,4-butanediamine | NaBH₃CN | Imine formation, reduction, Boc deprotection. |

Conjugation with Complex Molecular Architectures

The bifunctional nature of (4-Aminobutyl)(propyl)amine, possessing both a primary and a secondary amine, makes it a valuable building block or linker for conjugation to more complex molecules. nih.gov In drug development, particularly in the field of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), linkers are crucial components that connect the targeting moiety (the antibody or peptide) to the cytotoxic payload. nih.govbiochempeg.com

The differential reactivity of the primary and secondary amines allows for selective functionalization. The primary amine can be selectively reacted under milder conditions, leaving the secondary amine available for a subsequent conjugation step, or vice versa. This controlled chemistry allows the diamine to be incorporated as a spacer, providing distance and flexibility between two conjugated parts of a larger molecule.

For example, the primary amine could be acylated or used to form a stable bond with a payload molecule, while the secondary amine could be used to attach to a peptide backbone or an antibody. The length of the four-carbon (butyl) chain provides a degree of spatial separation, which can be critical for the biological activity of the final conjugate. unimi.it Furthermore, studies on alkyl-1,4-butanediamine platinum(II) complexes have demonstrated that this diamine structure can serve as a ligand to form stable coordination complexes with potential therapeutic applications. nih.gov

Table 4: Potential Conjugation Applications

| Application Area | Role of (4-Aminobutyl)(propyl)amine | Example Conjugation Partner |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Linker between antibody and drug | Cytotoxic payload (e.g., Auristatin) |

| Peptide-Drug Conjugates (PDCs) | Spacer within the linker | Targeting peptide |

| Coordination Chemistry | Bidentate or monodentate ligand | Metal ions (e.g., Platinum) |

Formation of Thiourea (B124793) and Urea (B33335) Derivatives

The amine groups of (4-Aminobutyl)(propyl)amine readily undergo reactions to form urea and thiourea derivatives, which are structural motifs found in many biologically active compounds. nih.govmdpi.com

Urea Formation: Ureas are typically synthesized by the reaction of an amine with an isocyanate (R-N=C=O). The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate. Given the two amine groups in (4-Aminobutyl)(propyl)amine, the more nucleophilic and less sterically hindered primary amine is expected to react preferentially, yielding a monosubstituted urea. If excess isocyanate is used or under forcing conditions, a disubstituted urea could potentially be formed. Alternative methods for urea synthesis include reacting amines with phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or using rearrangement reactions. nih.govorganic-chemistry.orggoogle.com

Thiourea Formation: Thioureas are formed in a similar manner through the reaction of an amine with an isothiocyanate (R-N=C=S). nih.gov The chemistry mirrors that of urea formation, with the amine attacking the electrophilic carbon of the thiocarbonyl group. This reaction is a common strategy for synthesizing derivatives with a wide range of biological activities. mdpi.comnih.gov The condensation of an amine with an isothiocyanate is a robust and high-yielding reaction. nih.gov

Table 5: Synthesis of Urea and Thiourea Derivatives

| Amine Substrate | Reagent | Product Type | Expected Major Product |

|---|---|---|---|

| (4-Aminobutyl)(propyl)amine | Phenyl isocyanate | Urea | 1-(4-(Propylamino)butyl)-3-phenylurea |

| (4-Aminobutyl)(propyl)amine | Phenyl isothiocyanate | Thiourea | 1-(4-(Propylamino)butyl)-3-phenylthiourea |

Biochemical and Biological Roles in Research Models Non Clinical Focus

Fundamental Roles in Cellular Processes

Polyamines are polycationic molecules that are crucial for various cellular activities, including gene expression, protein synthesis, and cell proliferation. nih.gov They interact with negatively charged molecules like DNA, RNA, and proteins, thereby modulating their function and influencing fundamental cellular processes. nih.gov

Polyamine Metabolism and Homeostasis in Model Systems

Intracellular polyamine levels are tightly controlled through a balance of biosynthesis, catabolism, and transport. nih.gov This homeostasis is critical, as dysregulation of polyamine metabolism is associated with various pathological states. The metabolic pathway involves a series of enzymatic steps, including decarboxylation, aminopropyl group transfers, acetylation, and oxidation. nih.govresearchgate.net

In metabolic studies, various natural and synthetic polyamines are used as substrates to investigate the activity and specificity of the enzymes involved in their metabolism. mdpi.com These studies help in understanding how different structural analogues are recognized and processed by the metabolic machinery. Specific research identifying (4-Aminobutyl)(propyl)amine as a substrate in such studies is not extensively documented in the available literature.

The biosynthesis of common polyamines like spermidine (B129725) and spermine (B22157) begins with putrescine, which is formed from ornithine. researchgate.net Aminopropyl groups are then sequentially added by spermidine synthase and spermine synthase. researchgate.netmdpi.com The catabolic pathway involves enzymes such as spermidine/spermine-N1-acetyltransferase (SSAT) and polyamine oxidase (PAO), which convert higher polyamines back to putrescine. nih.govnih.gov Terminal catabolism is carried out by copper-dependent amine oxidases. nih.gov The specific biosynthetic or catabolic pathways involving (4-Aminobutyl)(propyl)amine have not been elucidated in the reviewed scientific literature.

Modulation of Cell Signaling Pathways

Polyamines and their metabolic products, such as hydrogen peroxide, can act as signaling molecules that modulate various cellular pathways. nih.gov For instance, H₂O₂ generated by polyamine oxidation can influence MAPK signaling and activate defense genes. researchgate.netnih.gov Polyamines are also known to affect immune cell biology by mediating transcriptional and epigenetic changes. nih.gov There is a lack of specific research data on how (4-Aminobutyl)(propyl)amine hydrochloride modulates specific cell signaling pathways.

Regulation of Cellular Proliferation and Apoptosis

Polyamines are essential for cell growth and proliferation. nih.gov Their depletion can block cell growth, while elevated levels are often observed in rapidly proliferating cells. The catabolism of polyamines can also influence cell fate; for example, H₂O₂ produced during their oxidation can induce programmed cell death (apoptosis). nih.gov Some polyamine analogues have been shown to selectively induce apoptosis in transformed cells. nih.gov However, research specifically investigating the role of this compound in the regulation of cellular proliferation and apoptosis is not described in the available scientific literature.

Autophagy Induction Mechanisms

Polyamines and their synthetic analogs are recognized as modulators of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The induction of autophagy by polyamines can occur through various mechanisms, though some findings have been a subject of scientific debate.

Some research has suggested that the observed autophagy induction by exogenous polyamines in cell culture systems might be an artifact. This is attributed to the activity of bovine serum amine oxidase present in the culture serum, which can oxidize polyamines and produce byproducts like hydrogen peroxide, ammonia, and reactive aldehydes that induce cellular stress and subsequently, autophagy. researchgate.netnih.gov

However, there is also substantial evidence for genuine autophagy induction by polyamines through specific cellular pathways. For instance, the natural polyamine spermidine has been shown to induce autophagy by inhibiting acetyltransferases, leading to changes in the acetylation status of various proteins involved in the autophagic machinery. rupress.org Studies on synthetic polyamine analogs have also indicated their ability to act as potent inducers of autophagy, leading to caspase-independent cell death in cancer cell models. researchgate.net These findings suggest that synthetic polyamines like this compound could potentially trigger autophagy through mechanisms involving the modulation of the cellular acetylproteome.

| Pathway Component | Role in Polyamine-Induced Autophagy | Supporting Evidence |

| Bovine Serum Amine Oxidase (in culture) | Oxidation of exogenous polyamines, leading to oxidative stress and potential artifactual autophagy induction. | Studies showing that inhibition of this enzyme reduces polyamine-induced autophagosome formation. nih.gov |

| Protein Acetylation | Inhibition of acetyltransferases by polyamines like spermidine leads to hypoacetylation of autophagy-related proteins, promoting autophagy. | Research demonstrating that spermidine induces autophagy independently of SIRT1, converging on the acetylproteome. rupress.org |

| Caspase-Independent Cell Death | Synthetic polyamine analogs have been shown to be powerful inducers of autophagy that results in this form of cell death in cancer cells. | Investigations into methoctramine (B27182) and its analogs as autophagy inducers. researchgate.net |

Modulation of Ion Channels

Endogenous polyamines and their synthetic analogs are known to interact with and modulate the function of various ion channels. nih.govnih.govportlandpress.com This modulation is a critical aspect of their physiological and pharmacological effects. The positively charged nature of polyamines at physiological pH allows them to interact with the negatively charged residues within the pore of ion channels.

A primary mechanism of action is the direct plugging of the ion channel pore, which leads to a voltage-dependent block and inward rectification. nih.govportlandpress.com This has been extensively studied in the context of inward rectifier potassium (Kir) channels, where intracellular polyamines are responsible for their characteristic inward rectification, a process crucial for maintaining cellular membrane potential and excitability. nih.govportlandpress.com

Furthermore, polyamines can modulate the activity of other types of ion channels, including calcium-permeable glutamate (B1630785) receptors in the central nervous system. nih.govportlandpress.com For some of these receptors, intracellular spermine can cause inward rectification by blocking the channel pore. nih.govportlandpress.com Extracellular polyamines can also have complex modulatory effects on receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov Synthetic polyamine analogs have been developed as potent antagonists of glutamate receptors, highlighting the therapeutic potential of targeting these interactions. nih.gov In plant cells, polyamines have been shown to modulate ion transport across membranes, with distinct binding predicted within the pore of vacuolar channels. utas.edu.auutas.edu.au

| Ion Channel Type | Effect of Polyamine Analogs | Mechanism of Action |

| Inward Rectifier Potassium (Kir) Channels | Inward rectification, block of outward current. | Direct plugging of the channel pore by intracellular polyamines. nih.govportlandpress.com |

| Ca2+-permeable Glutamate Receptors | Inward rectification, channel block. | Plugging of the receptor channel pore by intracellular polyamines. nih.govportlandpress.com |

| NMDA Receptors | Complex modulation, including stimulation and voltage-dependent block. | Multiple effects of extracellular polyamines on receptor activity. nih.gov |

| Plant Vacuolar Channels (e.g., TPC1/SV) | Channel block. | Predicted binding within the channel pore. utas.edu.au |

Molecular Interactions and Binding Mechanisms

The biological activities of polyamines and their analogs are fundamentally linked to their ability to interact with various biomolecules, most notably nucleic acids. These interactions are primarily driven by the electrostatic attraction between the positively charged amino groups of the polyamine and the negatively charged phosphate (B84403) groups of nucleic acids.

Nucleic Acid Interactions (DNA and RNA)

Polyamines bind to both DNA and RNA, influencing their structure, stability, and function. ontosight.ainih.gov These interactions are not merely nonspecific electrostatic attractions but can exhibit a degree of sequence and structural preference. nih.govnih.gov The binding of polyamines can lead to DNA condensation, stabilization of specific DNA conformations like Z-DNA and A-DNA, and can also affect the structure of RNA, which is crucial for processes like translation. nih.govnih.govcell-stress.com

DNA Binding and DNA Strand Break Induction (e.g., Bleomycin-Derived Analogs)

The interaction of polyamine analogs with DNA is particularly relevant in the context of certain anticancer drugs like bleomycin (B88199). nih.gov Bleomycin is a glycopeptide antibiotic that exerts its cytotoxic effects by inducing DNA strand breaks. nih.govnih.gov The terminal amine moiety of bleomycin plays a crucial role in its DNA binding and cleavage activity. Synthetic analogs of bleomycin often incorporate different polyamine chains to modulate these properties. nih.gov

The polyamine portion of these molecules is thought to facilitate the interaction with the DNA backbone, thereby positioning the metal-binding domain of bleomycin to promote the generation of reactive oxygen species that lead to DNA cleavage. nih.gov It has been shown that external polyamines can amplify the DNA degradation mediated by bleomycin. nih.gov This suggests that a synthetic polyamine analog like (4-Aminobutyl)(propyl)amine could potentially be incorporated into such drug designs to enhance their efficacy.

RNA Repeat Expansion Binding and Cleavage

RNA repeat expansions are the cause of several neuromuscular and neurodegenerative diseases. wikipedia.org These expanded RNA repeats can adopt stable secondary structures that sequester essential cellular proteins, leading to cellular dysfunction. The development of small molecules that can target these toxic RNA structures is a promising therapeutic strategy.

Polyamines and their analogs can bind to these RNA repeat structures. Furthermore, by conjugating a polyamine-based RNA-binding molecule to an RNA-cleaving moiety, such as a derivative of bleomycin, it is possible to create molecules that can specifically bind to and cleave the disease-causing RNA repeats. This approach has been explored for myotonic dystrophy type 2, which is caused by an expanded r(CCUG) repeat.

Ionic Interactions with Polyanionic Biomolecules

The fundamental principle governing the interaction of this compound and other polyamines with biological systems is their electrostatic interaction with polyanionic macromolecules. acs.org At physiological pH, the amino groups of polyamines are protonated, resulting in a net positive charge that drives their association with negatively charged molecules such as DNA, RNA, and acidic proteins. nih.gov

In the case of DNA, polyamine analogs have been shown to bind to the phosphate backbone and the guanine (B1146940) bases. acs.org This interaction can lead to a partial transition from the B-form to the A-form of DNA. acs.org The binding affinity of synthetic polyamine analogs to DNA can differ from that of natural polyamines, suggesting that the specific arrangement of the amino groups along the alkyl chain influences the nature of the interaction. acs.org For RNA, polyamines play a crucial role in stabilizing its tertiary structure, which is essential for the function of molecules like tRNA and ribosomal RNA. wikipedia.org

| Biomolecule | Nature of Interaction | Functional Consequence |

| DNA | Electrostatic binding to phosphate backbone and grooves. nih.govacs.org | Stabilization of different conformations (A, B, Z-DNA), DNA condensation, modulation of DNA-protein interactions. nih.govacs.org |

| RNA | Electrostatic binding, stabilization of tertiary structures. nih.govwikipedia.org | Facilitation of proper folding and function of tRNA, rRNA, and ribozymes. nih.govwikipedia.org |

| Acidic Proteins | Ionic interactions with negatively charged amino acid residues. | Modulation of protein function and interactions. ontosight.ai |

Antimicrobial Research Applications

There is growing interest in the development of new antimicrobial agents to combat antibiotic resistance. Diamines and polyamines are known to play important roles in bacterial physiology, and synthetic analogs are being explored for their antimicrobial potential.

Research has shown that N-alkylated diamines can exhibit antibacterial properties. The lipophilicity conferred by the alkyl chains is thought to facilitate interaction with and disruption of bacterial cell membranes. The length of the alkyl chain can modulate the antimicrobial activity, with an optimal length often observed for specific bacterial strains. For example, N-alkyl substituted 1,4'-diazaflavonium bromides with alkyl chains of 6-10 carbons showed good antimicrobial activity against Gram-positive bacteria. researchgate.net Studies on other series of N-alkyl and N-aryl piperazine (B1678402) derivatives have also demonstrated significant activity against various bacterial strains. nih.gov

Given that this compound is an N-alkylated 1,4-diaminobutane (B46682), it is plausible that it could possess antimicrobial properties. Its activity would likely depend on the specific bacterial species and would be influenced by the combined length and branching of the propyl and butyl groups.

Table 3: Antimicrobial Activity of N-Alkyl Amino Compounds

| Compound Class | Target Organisms | Key Findings |

| N-alkyl-1,4'-diazaflavonium bromides | Gram-positive bacteria | Good antimicrobial activity with optimal alkyl chain length of 6-10 carbons. researchgate.net |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains. nih.gov |

| N-alkyl-beta-D-glucosylamines | F. proliferatum, S. typhimurium, L. innocua | Activity increased with longer N-alkyl chains. nih.gov |

This table summarizes findings for classes of compounds structurally related to the subject of this article.

Antibacterial Activity of Alkylamine-Linked Derivatives

While specific studies on the antibacterial properties of this compound are not extensively documented in publicly available research, the broader class of polyamines and diamines, to which it belongs, has been a subject of significant investigation for antimicrobial applications. These compounds are explored for their potential to combat drug-resistant bacteria through mechanisms that differ from conventional antibiotics. nih.gov

Research into synthetic polyamine and diamine derivatives indicates that their antibacterial action is often associated with the disruption of bacterial cell membranes. nih.gov The cationic nature of these molecules at physiological pH is thought to facilitate interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and subsequent cell death. nih.gov This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular proteins. nih.gov

Furthermore, studies on synthetic polyamines have demonstrated their efficacy against a range of clinically relevant bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). frontiersin.orgnih.gov Some linear polyamine derivatives have shown potent bactericidal activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgacs.org In addition to direct bactericidal effects, certain polyamine analogues have been shown to inhibit biofilm formation and promote the dispersal of existing biofilms, which are critical factors in persistent and chronic bacterial infections. frontiersin.orgnih.gov

The antibacterial potential of these compounds is often related to their structural characteristics, such as the length of the alkyl chains and the number of amine groups, which influence their interaction with the bacterial cell surface. bath.ac.uk For instance, the introduction of long alkyl chains can enhance the ability of these compounds to interact with membrane lipids, facilitating their entry into the parasite and potentially interfering with polyamine transport or metabolism. researchgate.netresearchgate.net

Below is a table illustrating the antibacterial activity of representative synthetic diamine compounds against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC99) in μg/mL | Reference |

| Synthetic Diamine 3 | S. aureus RN4220 | 2.0 | nih.gov |

| Synthetic Diamine 3 | P. aeruginosa PAO1 | 8.1 | nih.gov |

| Synthetic Diamine 3 | E. coli ANS1 | 2.2 | nih.gov |

| Synthetic Diamines 1-4, 7-12 | S. aureus, P. aeruginosa, E. coli | 2 - 32 | nih.gov |

Antimalarial Mechanisms and Activity (e.g., Heme-Detoxification Pathway)

The investigation of diamine and polyamine derivatives as potential antimalarial agents has revealed promising activity against parasites of the Plasmodium genus, the causative agent of malaria. researchgate.netnih.gov While research specifically detailing the antimalarial action of this compound is limited, the broader family of N,N'-disubstituted diamines has demonstrated potent efficacy, including against drug-resistant strains of Plasmodium falciparum. nih.gov

A primary mechanism of action for many antimalarial compounds, particularly quinoline-based drugs, is the inhibition of the heme-detoxification pathway within the parasite. nih.gov During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.gov Several antimalarial drugs are known to interfere with this process.

It is hypothesized that certain diamine derivatives may exert their antimalarial effect through a similar mechanism. By accumulating in the parasite's food vacuole, these compounds could bind to free heme or the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite. nih.gov The basic amine groups in these molecules are crucial for their accumulation in the acidic food vacuole of the parasite.

Studies on N,N'-disubstituted diamines have shown that structural modifications, such as the nature of the substituents on the nitrogen atoms and the length of the aliphatic chain connecting them, significantly influence their antimalarial potency. nih.gov This suggests that a specific spatial arrangement of the amine groups and other functionalities is necessary for effective interaction with the target within the parasite. Some N,N'-disubstituted diamines have exhibited potent activity with pIC50 values greater than 6.0 against P. falciparum. nih.gov

The following table presents the in vitro antimalarial activity of selected N,N'-disubstituted diamine compounds against Plasmodium falciparum.

| Compound Type | Target Organism | Activity Metric (pIC50) | Selectivity Index (SI) | Reference |

| N,N'-disubstituted diamines | P. falciparum | > 6.0 | ≥ 10 | nih.gov |

| N-dodecyl-ethylenediamine (NDEDA) | Plasmodium berghei (in vivo) | Good inhibition of parasite multiplication | Not specified | researchgate.net |

This highlights the potential for this class of compounds in the development of new antimalarial therapies. nih.gov

Advanced Research Methodologies and Characterization

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules at an atomic level, offering insights that can guide experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. nih.govresearchgate.net

For (4-Aminobutyl)(propyl)amine hydrochloride, the protonated amine groups are key features for interaction. These positively charged centers can form strong hydrogen bonds and electrostatic interactions with negatively charged or polar residues in a receptor's binding site. Docking simulations would place the molecule into the active site of a target receptor—such as a polyamine-binding protein or an ion channel—and calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net The results would reveal the most stable binding pose and identify the specific amino acid residues involved in the interaction, guiding the design of more potent analogs. researchgate.net

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Polyamine-Binding Protein A | -7.8 | ASP-121, GLU-155 | Hydrogen Bond, Electrostatic |

| Ion Channel Subunit B | -6.9 | ASP-210, TYR-245 | Hydrogen Bond, Cation-π |

| Enzyme C | -7.2 | GLU-88, GLU-92 | Electrostatic |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. irjweb.comnih.gov These methods provide valuable information on molecular geometry, orbital energies, and electrostatic potential. researchgate.net

A key aspect of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comthaiscience.info A small energy gap suggests high reactivity, whereas a large gap indicates high stability. nih.gov For (4-Aminobutyl)(propyl)amine, the lone pairs of electrons on the nitrogen atoms would significantly influence the HOMO's energy and location. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying the nitrogen atoms as primary sites for electrophilic attack. nih.gov

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital |

| E_LUMO | 1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 8.0 | Indicates high chemical stability |

| Chemical Hardness (η) | 4.0 | Resistance to change in electron configuration |

| Dipole Moment | 1.8 D | Indicates molecular polarity |

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.orgcollaborativedrug.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR), build mathematical models that predict the activity of new compounds based on their structural features. oncodesign-services.comnih.gov

In a computational SAR study of this compound analogs, various molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic properties (e.g., atomic charges), and steric properties. By systematically modifying the structure—for instance, by altering the length of the butyl or propyl chains, or introducing substituents—and calculating the resulting change in predicted activity, researchers can identify the key structural features responsible for its biological effects. nih.gov This process helps in optimizing lead compounds to enhance potency and selectivity. oncodesign-services.com

| Analog Modification | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| (4-Aminobutyl)(propyl)amine (Parent) | 0.6 | 52.0 | 150 |

| (4-Aminobutyl)(ethyl)amine | 0.1 | 52.0 | 210 |

| (5-Aminopentyl)(propyl)amine | 1.1 | 52.0 | 125 |

| (4-Aminobutyl)(isopropyl)amine | 0.9 | 52.0 | 180 |

Spectroscopic and Analytical Techniques for Structural Elucidation

Spectroscopic and analytical methods are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of (4-Aminobutyl)(propyl)amine would show distinct signals for each non-equivalent proton. docbrown.info The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons. The integration of the peaks corresponds to the ratio of protons in each environment. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For (4-Aminobutyl)(propyl)amine, seven distinct signals would be expected, one for each unique carbon atom. The chemical shifts are influenced by the proximity to the electronegative nitrogen atoms. docbrown.info

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. mdpi.comnih.gov This helps to definitively assign each ¹H and ¹³C signal to a specific atom in the molecular structure.

| Atom Position (Structure: CH₃-CH₂-CH₂-NH-CH₂-CH₂-CH₂-CH₂-NH₂) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Propyl CH₃ | ~0.9 (triplet) | ~11 |

| Propyl-CH₂-CH₃ | ~1.6 (sextet) | ~22 |

| Propyl-CH₂-NH | ~2.7 (triplet) | ~49 |

| Butyl-CH₂-NH (propyl side) | ~2.8 (triplet) | ~47 |

| Butyl-CH₂-CH₂-NH (propyl side) | ~1.7 (quintet) | ~29 |

| Butyl-CH₂-CH₂-NH₂ | ~1.5 (quintet) | ~30 |

| Butyl-CH₂-NH₂ | ~2.9 (triplet) | ~40 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For (4-Aminobutyl)(propyl)amine, the molecular ion peak corresponding to its molecular weight would be observed. Furthermore, the molecule would undergo predictable fragmentation, primarily through cleavage at the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage). Analyzing this fragmentation pattern provides confirmatory evidence for the proposed structure.

| Fragment Ion | Predicted m/z | Origin |

|---|---|---|

| [M+H]⁺ (Molecular Ion) | 145.17 | Protonated parent molecule |

| [C₇H₁₆N]⁺ | 114.13 | Loss of CH₂NH₂ |

| [C₄H₁₀N]⁺ | 72.08 | Alpha-cleavage on butyl side |

| [C₃H₈N]⁺ | 58.07 | Alpha-cleavage on propyl side |

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific Fourier-Transform Infrared (FT-IR) spectra for this compound are available in the public domain. While general FT-IR data exists for related structures such as propylamine (B44156) hydrochloride and di-n-propylamine hydrochloride, these cannot be used to accurately represent the vibrational modes of the target compound. An FT-IR spectrum would be crucial for confirming the presence of functional groups, such as the primary and secondary amine N-H bonds, C-H bonds of the alkyl chains, and the N-H bending vibrations, as well as characterizing the influence of the hydrochloride salt formation on these groups. Without experimental data, a detailed analysis of its molecular structure through FT-IR remains speculative.

Elemental Analysis

Specific elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and chlorine, is not reported in the accessible literature. This analysis is a fundamental technique for verifying the empirical formula (C₇H₁₉ClN₂) and purity of a synthesized compound. The theoretical elemental composition can be calculated, but without experimental data for comparison, the purity and confirmation of the compound's composition cannot be scientifically validated.

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 46.53% |

| Hydrogen | H | 10.60% |

| Chlorine | Cl | 19.62% |

| Nitrogen | N | 15.51% |

| Note: This table represents calculated theoretical values, not experimental findings. |

In Vitro Assay Systems for Biological Evaluation

The biological activity of this compound has not been specifically detailed in the scientific literature across a range of standard in vitro assays. While the broader class of N-alkylated polyamines has been investigated for various biological activities, including anticancer properties, specific data points for this compound are absent.

Enzyme Inhibition Assays

There are no published studies detailing the inhibitory activity of this compound against specific enzymes. Research on related polyamine analogs often involves assessing their impact on enzymes involved in polyamine metabolism, such as ornithine decarboxylase (ODC) or spermidine (B129725)/spermine (B22157) N¹-acetyltransferase (SSAT). However, no inhibition constants (e.g., IC₅₀ or Kᵢ values) for the target compound have been reported.

Receptor Binding Assays

Information regarding the affinity of this compound for any specific biological receptors is not available. Receptor binding assays are critical for identifying molecular targets and understanding the mechanism of action of a compound. Without data from such assays, it is impossible to determine if this compound interacts with any known receptors.

Cell-Based Functional Assays

No studies have been published that evaluate this compound in cell-based functional assays. Such assays, including β-arrestin recruitment or cellular thermal shift assays (CETSA), provide insights into the compound's effects on cellular signaling pathways and target engagement in a cellular context. The absence of this data means its cellular effects and mechanism of action remain unknown.

Biochemical Assays for Nucleic Acid Interaction and Cleavage

The interaction of this compound with nucleic acids has not been characterized. As a polyamine analog, it has the potential to interact with negatively charged DNA or RNA. However, without data from biochemical assays such as electrophoretic mobility shift assays (EMSA) or DNA cleavage assays, its ability to bind to or induce cleavage of nucleic acids is undetermined.

Antimicrobial Susceptibility Testing

A comprehensive review of scientific literature and research databases did not yield specific studies on the antimicrobial susceptibility of This compound . Consequently, detailed research findings, including data on its efficacy against various microbial strains and corresponding data tables, are not available in the public domain.

Research into the antimicrobial properties of related polyamine compounds is ongoing, with many studies focusing on the structure-activity relationships of various synthetic derivatives. This body of work investigates how modifications to the polyamine backbone, such as altering the length of the alkyl chains or introducing different functional groups, can influence antimicrobial potency and spectrum. Methodologies commonly employed in these studies include standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar (B569324) disk diffusion, to determine key parameters like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

However, it is important to reiterate that such data is not available for This compound itself. Therefore, any discussion of antimicrobial activity would be speculative and fall outside the scope of existing documented research. Further empirical studies are required to elucidate the potential antimicrobial profile of this specific chemical entity.

Structure Activity Relationship Sar and Rational Design of Analogues

Impact of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chains in polyamine analogues are critical determinants of their biological activity. Research has consistently shown that variations in the carbon backbone and terminal substituents significantly influence the efficacy of these compounds.

Systematic investigations into spermidine (B129725) analogues have revealed that their activity is highly dependent on the length of the triamine structure and the size of the terminal alkyl groups. nih.gov There appears to be an optimal chain length for various biological activities. For instance, in a series of terminally substituted bis(alkyl)polyamines, compounds with eight carbons between the central nitrogen atoms generally exhibited significant antitumor activity. nih.gov This suggests that the spatial arrangement of the cationic charges, dictated by the internitrogen distances, is crucial for interacting with biological targets such as DNA and RNA. nih.gov

Increasing the length of the alkyl chains can also impact the physical properties of the analogues, such as their ability to self-assemble. In a study on conformationally restrained polyamine analogues, those with longer alkyl chains showed an increased tendency to form nanoparticles, with the size of these particles growing with the length of the hydrophobic alkyl group. mdpi.comnih.gov This self-assembly can, in turn, influence the compound's pharmacokinetic and pharmacodynamic properties. For example, amphiphilic analogues with longer alkyl chains demonstrated a more than eight-fold increase in cancer cell inhibition compared to their shorter-chain counterparts in certain cancer cell lines. mdpi.comnih.gov

Branching of the alkyl chains also plays a role in modulating activity. While linear polyamine analogues have been extensively studied, the introduction of branching can affect metabolic stability and interaction with target molecules. For example, methylation of the spermidine backbone can influence its interaction with enzymes involved in polyamine metabolism. mdpi.com The precise positioning of these branches is crucial, as it can either enhance or diminish the biological effect.

The following table summarizes the observed effects of modifying alkyl chain length in a series of polyamine analogues on their anticancer activity:

| Analogue Modification | Observed Effect on Biological Activity | Cell Line | Reference |

| Increased length of terminal alkyl chains | Enhanced cancer cell inhibition | HCT116, A549 | mdpi.comnih.gov |

| Optimal internitrogen distance (e.g., 8 carbons) | Significant antitumor activity | Not specified | nih.gov |

| Increased hydrophobic alkyl group length | Increased nanoparticle size | Not specified | mdpi.comnih.gov |

Influence of Terminal Functionalization on Molecular Recognition

The polyamine transport system (PTS) is responsible for the cellular uptake of polyamines and their analogues. nih.gov The efficiency of transport is influenced by the resemblance of the analogue to natural polyamines like spermidine and spermine (B22157). nih.gov While primary amino groups are a common feature, their modification can significantly alter transport and subsequent intracellular activity. For instance, N-alkylation at the terminal positions is a common strategy in the design of polyamine analogues with antitumor properties. nih.govacs.org However, excessively large N-alkyl groups can lead to decreased activity, indicating a steric limit for recognition by the PTS or the target molecule. nih.govacs.org

The type of terminal functional group also dictates the nature of the interaction with biological macromolecules. Positively charged terminal amino groups are crucial for the electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov However, other functional groups can be introduced to modulate these interactions or to confer additional properties. For example, the introduction of terminal carboxyl (CO2H) or methyl (CH3) groups on immobilized polyamidoamine (PAMAM) dendrimers resulted in a net negative charge and altered cellular adhesion properties compared to the positively charged amino-terminated dendrimers. nih.gov

The following table provides examples of different terminal functionalizations and their observed impact on molecular recognition and biological effects:

| Terminal Functional Group | Impact on Molecular Recognition/Biological Effect | Reference |

| Primary Amine (NH2) | Facilitates uptake via the polyamine transport system and electrostatic interaction with nucleic acids. | nih.govnih.gov |

| N-Alkyl groups (e.g., Ethyl, Propyl) | Common in antitumor analogues; large groups can decrease activity. | nih.govacs.org |

| Carboxyl (CO2H) | Can create a net negative charge, influencing cell adhesion. | nih.gov |

| Methyl (CH3) | Can alter surface properties and cellular interactions. | nih.gov |

Design Principles for Bifunctional Ligands and Linker Optimization

The design of bifunctional ligands, where a polyamine scaffold is linked to another pharmacophore, is a promising strategy for developing targeted therapeutics. This approach leverages the polyamine's ability to be actively transported into cells, particularly cancer cells which have upregulated polyamine transport systems, to deliver a cytotoxic or imaging agent. nih.gov The linker connecting the polyamine moiety to the other functional unit is a critical component that requires careful optimization.

A key design principle is to ensure that the polyamine portion of the conjugate is still recognized by the polyamine transport system. nih.gov The linker should be of an appropriate length and flexibility to allow both the polyamine and the attached molecule to interact with their respective targets without significant steric hindrance. The "Core-Linker-Polyamine (CLP)" strategy is an example of this design approach, where a heterocyclic core is connected via a linker to an alkyl-polyamine side chain. nih.gov In the development of antileishmanial agents, this strategy demonstrated the pharmacophoric importance of both the alkylpolyamine and the linker-attached carboxamide motifs. nih.gov

Linker optimization involves modulating its length, rigidity, and chemical nature. A flexible linker may allow for better adaptation of the bifunctional ligand to its binding sites, while a more rigid linker might pre-organize the molecule in a bioactive conformation. The chemical stability of the linker is also crucial, as it must remain intact until the conjugate reaches its target. In some designs, the linker may be cleavable, designed to release the active molecule under specific physiological conditions, such as the acidic environment of a tumor.

The design of bifunctional ligands is a versatile approach that has been applied in various therapeutic areas. For instance, combining the structure of an antioxidant like lipoic acid with a sigma aminic moiety through a suitable linker resulted in bifunctional ligands with high affinity for sigma-1 receptors and protective effects against oxidative stress. nih.gov

Conformationally Flexible Scaffold Design in Drug Discovery

The conformational flexibility of the polyamine backbone is a significant factor in its interaction with diverse biological targets. The design of analogues with either increased or restricted conformational flexibility is a key strategy in drug discovery to enhance binding affinity and selectivity.

Natural polyamines are highly flexible molecules that can adopt various conformations to fit into different binding pockets. This flexibility, however, can be entropically unfavorable for binding. Therefore, designing conformationally restricted or rigid analogues can "pre-pay" this entropic penalty, leading to higher binding affinity. mdpi.com The introduction of moieties such as cyclopropyl, cyclobutyl groups, or double bonds into the polyamine backbone can restrict its conformational freedom. mdpi.com These conformationally constrained analogues have shown enhanced growth inhibition effects in several human tumor cell lines. mdpi.com

Conversely, in some cases, a flexible scaffold is desirable. A flexible scaffold-based cheminformatics approach has been proposed for the rational design of polypharmacological drugs that can bind to multiple targets. nih.govbohrium.com This approach involves fitting a flexible scaffold to different receptors using different binding poses. nih.govbohrium.com For example, a flexible molecule could adopt a "bending-down" binding pose at one receptor to act as an antagonist and a "stretching-up" binding pose at another to function as an agonist. nih.gov This strategy is particularly relevant for complex diseases where targeting multiple pathways is beneficial. tmrjournals.com

The design of scaffolds with tailored flexibility allows for the fine-tuning of the ligand's interaction with its target. Computational studies can aid in predicting the binding modes of flexible ligands and provide a rationale for their observed potency, guiding the design of new and more effective therapeutic agents. nih.gov

Q & A

Q. What are the validated synthesis routes for (4-Aminobutyl)(propyl)amine hydrochloride, and how is purity assessed?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a propylamine derivative may react with a 4-aminobutyl precursor under controlled pH and temperature. The final step includes treatment with HCl to form the hydrochloride salt. Purity is assessed via HPLC (≥98% purity threshold), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Residual solvents are quantified using GC-MS .

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays (e.g., solubility in water: ~50 mg/mL). Stability studies under varying pH (4–9) and temperatures (4°C–25°C) show the salt form maintains integrity for >6 months when stored desiccated. Free bases are prone to oxidation, requiring inert atmospheres for long-term storage .

Q. What analytical techniques are critical for characterizing structural and stereochemical purity?

- 1H/13C NMR : Confirms backbone structure and detects proton environments (e.g., amine protons at δ 1.5–2.5 ppm).

- IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and amine hydrochloride peaks (~2500 cm⁻¹).

- Chiral HPLC : Essential if stereoisomers are present (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

Contradictions may arise from differences in cell membrane permeability or off-target effects. Methodological solutions include:

- Dose-response profiling : Establish EC50/IC50 curves in multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability assays : Use liver microsomes to assess degradation rates.

- Impurity screening : Quantify by-products (e.g., via LC-MS) that may interfere with assays .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina, focusing on amine group interactions with acidic residues.

- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations (e.g., GROMACS software).

- QSAR models : Correlate structural modifications (e.g., alkyl chain length) with activity trends .

Q. How can synthesis be optimized for scalability while minimizing side reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but require post-synthesis removal.

- Catalyst screening : Test Pd/C or Raney nickel for reductive amination efficiency.

- Flow chemistry : Continuous reactors reduce side products by controlling residence time and temperature gradients .

Q. What strategies validate the compound’s role in modulating enzyme kinetics?

- Enzyme inhibition assays : Measure KM and Vmax shifts (e.g., via spectrophotometry for oxidoreductases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Fluorescence quenching : Track conformational changes in enzymes upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.